molecular formula C14H26O4 B3327285 Diethyl 2,3-dipropylsuccinate CAS No. 32884-99-4

Diethyl 2,3-dipropylsuccinate

Cat. No.: B3327285
CAS No.: 32884-99-4
M. Wt: 258.35 g/mol
InChI Key: WWIDLUJSQINFMG-UHFFFAOYSA-N
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Description

Diethyl 2,3-dipropylsuccinate is an organic compound with the chemical formula C14H26O4. It is a colorless liquid with a sweet smell. This compound is primarily used as an intermediate in the synthesis of various fine chemicals, including perfumes, flavors, and food additives .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2,3-dipropylsuccinate can be synthesized through the esterification of 2,3-dipropylsuccinic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions for several hours to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors where 2,3-dipropylsuccinic acid is reacted with ethanol. The reaction mixture is then subjected to distillation to remove excess ethanol and isolate the desired ester .

Chemical Reactions Analysis

Types of Reactions: Diethyl 2,3-dipropylsuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethyl 2,3-dipropylsuccinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2,3-dipropylsuccinate involves its interaction with various molecular targets. It acts as a precursor in the synthesis of other compounds, participating in esterification, oxidation, and reduction reactions. The pathways involved include the formation of intermediates that can further react to produce desired products .

Comparison with Similar Compounds

  • Diethyl 2,3-diisopropylsuccinate
  • Diethyl 2,3-dimethylsuccinate
  • Diethyl 2,3-dibutylsuccinate

Comparison: Diethyl 2,3-dipropylsuccinate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to diethyl 2,3-diisopropylsuccinate, it has a different steric hindrance and reactivity profile, making it suitable for specific applications in the synthesis of fine chemicals and pharmaceuticals .

Properties

IUPAC Name

diethyl 2,3-dipropylbutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O4/c1-5-9-11(13(15)17-7-3)12(10-6-2)14(16)18-8-4/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIDLUJSQINFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(CCC)C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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